(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone
Overview
Description
“(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone” is a chemical compound with the molecular formula C13H14N2O . It has a molecular weight of 214.26 g/mol . This compound is part of a class of molecules known as indoles, which are significant heterocyclic systems in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives, such as “(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone”, has been a topic of interest among researchers . Indole derivatives possess various biological activities, which has led to the development of a variety of indole scaffolds for screening different pharmacological activities .
Molecular Structure Analysis
The molecular structure of “(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone” consists of an indole ring, which is a bicyclic structure containing a benzene ring fused to a pyrrole ring . Attached to this indole ring is a cyclopropyl group and a methanone group .
Chemical Reactions Analysis
The metabolic pathways of indole derivatives like “(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone” involve various cytochrome P450 (CYP) enzymes . These enzymes are responsible for the metabolism of many xenobiotics and drugs in the body .
Physical And Chemical Properties Analysis
“(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone” has a molecular weight of 214.26 g/mol . It has a computed XLogP3 value of 1.7, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . Its topological polar surface area is 48 Ų .
Scientific Research Applications
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Pharmaceutical Sciences
- Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
- Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
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Antiviral Activity
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC50 = 7.53μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
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Anti-Inflammatory Activity
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Anticancer Activity
- Certain indole derivatives have shown promise as potential anticancer agents .
- For instance, a study found that a compound with an indole scaffold induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .
- This suggests that indole derivatives could be further developed as tubulin polymerization inhibitors, which are used in cancer treatment .
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Antioxidant Activity
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Antimicrobial Activity
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Antitubercular Activity
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Antidiabetic Activity
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Antimalarial Activity
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Anticholinesterase Activities
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Anti-HIV Activity
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Tubulin Polymerization Inhibitors
- A compound with an indole scaffold induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .
- This suggests that indole derivatives could be further developed as tubulin polymerization inhibitors, which are used in cancer treatment .
properties
IUPAC Name |
(5-amino-1-methylindol-3-yl)-cyclopropylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-15-7-11(13(16)8-2-3-8)10-6-9(14)4-5-12(10)15/h4-8H,2-3,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEPLBSZZOCQTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)N)C(=O)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-1-methyl-1H-indol-3-yl)(cyclopropyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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